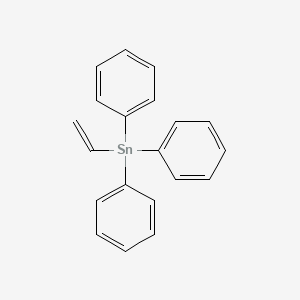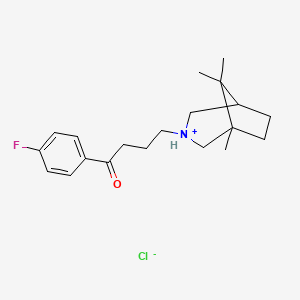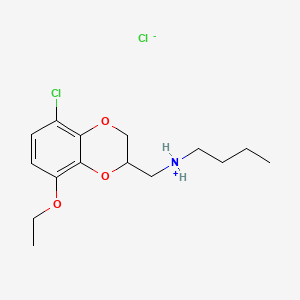
2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride is a chemical compound with the molecular formula C15H22ClNO3·HCl It is a derivative of benzodioxan, a bicyclic organic compound containing a benzene ring fused to a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride typically involves multiple steps:
Formation of the Benzodioxan Core: The benzodioxan core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro and Ethoxy Groups: Chlorination and ethoxylation reactions are carried out using reagents such as thionyl chloride and ethyl iodide, respectively.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxan derivatives.
科学的研究の応用
2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group allows it to interact with biological molecules through hydrogen bonding and electrostatic interactions, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Butylaminomethyl-5-chloro-1,4-benzodioxan hydrochloride: Lacks the ethoxy group, which may affect its pharmacological properties.
2-Butylaminomethyl-8-ethoxy-1,4-benzodioxan hydrochloride: Lacks the chloro group, which may influence its reactivity and biological activity.
Uniqueness
2-Butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan hydrochloride is unique due to the presence of both chloro and ethoxy groups, which can significantly impact its chemical reactivity and biological interactions. These functional groups may enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
特性
CAS番号 |
14057-60-4 |
|---|---|
分子式 |
C15H23Cl2NO3 |
分子量 |
336.3 g/mol |
IUPAC名 |
butyl-[(5-chloro-8-ethoxy-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C15H22ClNO3.ClH/c1-3-5-8-17-9-11-10-19-14-12(16)6-7-13(18-4-2)15(14)20-11;/h6-7,11,17H,3-5,8-10H2,1-2H3;1H |
InChIキー |
ORTQMJSSTJOFFX-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH2+]CC1COC2=C(C=CC(=C2O1)OCC)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


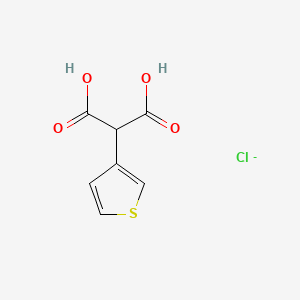
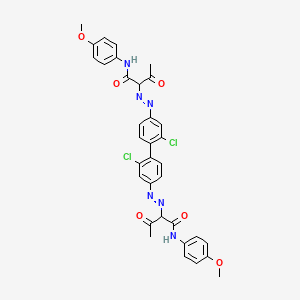

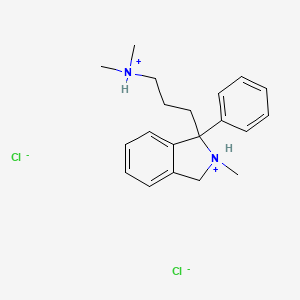
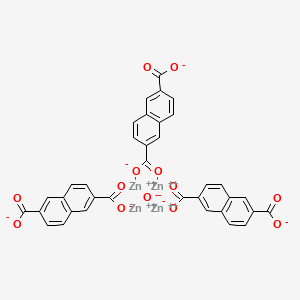
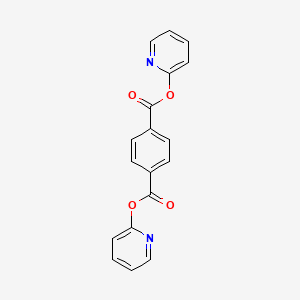
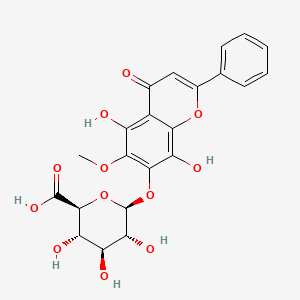
![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este](/img/structure/B15342253.png)


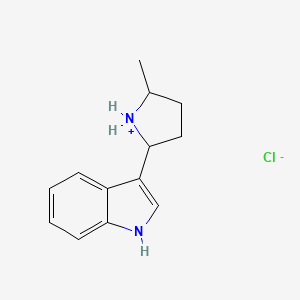
![6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole](/img/structure/B15342280.png)
